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Apolipoprotein E Receptor 2 (ApoER2), also known as LRP8, is a crucial cell surface receptor

belonging to the low-density lipoprotein receptor (LDLR) family. It plays a pivotal role in

neurodevelopment, synaptic plasticity, and has been implicated in pathologies such as

Alzheimer's disease.[1][2] ApoER2 functions as both an endocytic receptor for macromolecule

uptake and a signal transduction receptor, primarily through the well-characterized Reelin

signaling pathway.[1][3] This guide provides a detailed overview of the primary ligands of

ApoER2, their binding affinities, the experimental methods used for these measurements, and

the key signaling pathways involved.

ApoER2 Ligands and Binding Affinities
ApoER2 interacts with a variety of ligands, each with distinct binding properties and functional

consequences. The strength of this interaction is typically quantified by the equilibrium

dissociation constant (Kd), where a smaller Kd value indicates a higher binding affinity.[4] The

primary ligands for ApoER2 include Reelin, Apolipoprotein E (ApoE), Clusterin (Apolipoprotein

J), and F-spondin.[1][5][6]

The table below summarizes the quantitative binding data for key ApoER2 ligands.
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Ligand
ApoER2
Construct/Vari
ant

Method
Binding
Affinity (Kd)

Reference

Reelin

Full-length

ectodomain

(ECD)

Surface Plasmon

Resonance

(SPR)

0.2 nM [7][8]

Reelin fragment

(R56)

Surface Plasmon

Resonance

(SPR)

12 nM [9]

LA1 module

Surface Plasmon

Resonance

(SPR)

73 nM [9]

Clusterin (ApoJ)
Ligand-binding

domains

Solid-phase

binding assay
9 nM [10]

Apolipoprotein E

(ApoE)

POPC-ApoE3

particles

Receptor binding

assay
12 ± 3 µg/mL [11]

POPC-ApoE4

particles

Receptor binding

assay
19 ± 4 µg/mL [11]

POPC-ApoE2

particles

Receptor binding

assay
31 ± 5.3 µg/mL [11]

RAP (Receptor-

Associated

Protein)

Full-length

ectodomain

(ECD)

Surface Plasmon

Resonance

(SPR)

5 nM [7][8]

F-spondin
Ligand binding

domain

Co-

immunoprecipitat

ion

Interaction

Confirmed
[5][12]

Note: Direct Kd values for F-spondin binding to ApoER2 are not readily available in the cited

literature; the interaction is confirmed through co-immunoprecipitation experiments.[5][12]

Signaling Pathways
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The most extensively studied signaling cascade involving ApoER2 is the Reelin pathway, which

is essential for neuronal migration and synaptic function.[1][13][14] Upon binding of Reelin, a

large secreted glycoprotein, ApoER2 and the closely related VLDL receptor (VLDLR) cluster,

leading to the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor

protein, Disabled-1 (Dab1).[15][16] This phosphorylation event is mediated by Src family

kinases (SFKs) and triggers a downstream cascade involving phosphatidylinositol 3-kinase

(PI3K) and Akt, which ultimately modulates neuronal cytoskeletal dynamics and gene

expression.[3][15][17]

Other ligands, such as Clusterin, have also been shown to signal through this same pathway,

inducing Dab1 phosphorylation and activating PI3K/Akt.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30304853/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0071091
https://pubmed.ncbi.nlm.nih.gov/23976984/
https://www.researchgate.net/figure/Reelin-signaling-through-Vldlr-and-Apoer2-in-neurons-modified-from-Ref-7-Left-panel_fig1_23481837
https://pmc.ncbi.nlm.nih.gov/articles/PMC321426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6213145/
https://www.researchgate.net/figure/Reelin-signaling-through-Vldlr-and-Apoer2-in-neurons-modified-from-Ref-7-Left-panel_fig1_23481837
https://www.researchgate.net/figure/Reelin-acts-as-a-multivalent-ligand-for-ApoER2-and-VLDLR-a-Microtiter-plates-were_fig6_8914089
https://pmc.ncbi.nlm.nih.gov/articles/PMC3924281/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytoplasm

Reelin

ApoER2 / VLDLR
Receptors

Binds & Clusters

Dab1 (Adaptor)

Recruits

p-Dab1

PI3K

Activates

Cytoskeletal Regulation
Synaptic Plasticity

Src Family Kinases
(SFKs)

Phosphorylates

Akt

Activates

GSK3β

Inhibits

Click to download full resolution via product page

Canonical Reelin-ApoER2 signaling pathway.

Experimental Protocols
A variety of biophysical and biochemical techniques are employed to measure the binding

affinity between ApoER2 and its ligands.[4][18] The most common quantitative, label-free

methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry
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(ITC).[4][19] Co-immunoprecipitation is a widely used qualitative method to confirm interactions

within a cellular context.[19]

Surface Plasmon Resonance is an optical technique that allows for the real-time, label-free

detection of biomolecular interactions.[20][21] The method involves immobilizing one molecule

(the ligand, e.g., ApoER2) onto a sensor chip and flowing its binding partner (the analyte, e.g.,

Reelin) over the surface.[22] Binding is detected as a change in the refractive index at the

sensor surface, measured in Resonance Units (RU).[22][23]

1. Preparation:

Express and purify the recombinant ApoER2 ectodomain (ligand) and the specific ligand
(analyte). Ensure high purity and stability.[21]
Prepare running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.05% v/v
Surfactant P20, pH 7.4).
Prepare immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).[24]

2. Ligand Immobilization:

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
Activate the sensor surface by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[24]
Inject the purified ApoER2 (typically 5-50 µg/mL in immobilization buffer) over the activated
surface to achieve the desired immobilization level (e.g., 400-5000 RU depending on the
experiment type).[21][24]
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.[24]

3. Analyte Binding Analysis:

Prepare a series of analyte dilutions in running buffer, spanning a concentration range from
at least 10-fold below to 10-fold above the estimated Kd.[22]
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g.,
30 µL/min).[21] The process includes an association phase (during injection) and a
dissociation phase (flowing running buffer).
A reference flow cell (without ligand or with an irrelevant protein) is used to subtract
background signal and refractive index changes.[23]

4. Data Analysis:
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The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1
Langmuir binding model) using analysis software.
This fitting process yields the association rate constant (ka), the dissociation rate constant
(kd), and the equilibrium dissociation constant (Kd = kd/ka).

Click to download full resolution via product page

node [ shape=rect, style="filled,rounded", fontname="Arial",

fontsize=10, margin="0.15,0.1", fillcolor="#F1F3F4",

fontcolor="#202124" ];

edge [ arrowhead=normal, penwidth=1.5, color="#4285F4" ];

// Nodes prep [label="Prepare Ligand\n(ApoER2) & Analyte"]; immob

[label="Immobilize Ligand\non Sensor Chip", shape=box3d,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject

Analyte\n(Serial Dilutions)"]; measure [label="Measure Association\n&

Dissociation", shape=Mrecord, fillcolor="#FBBC05",

fontcolor="#202124"]; regen [label="Regenerate\nChip Surface"];

analyze [label="Fit Data to\nBinding Model", shape=cds,

fillcolor="#34A853", fontcolor="#FFFFFF"]; kd [label="Determine\nka,

kd, KD", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> immob; immob -> inject; inject -> measure; measure ->

regen; regen -> inject [style=dashed, color="#5F6368", label="Next

Concentration"]; measure -> analyze; analyze -> kd; }

Generalized workflow for Surface Plasmon Resonance (SPR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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